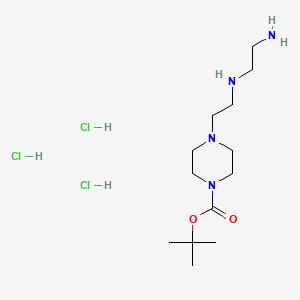

tert-Butyl 4-(2-((2-aminoethyl)amino)ethyl)piperazine-1-carboxylate trihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 4-(2-((2-aminoethyl)amino)ethyl)piperazine-1-carboxylate trihydrochloride: is an organic compound with the molecular formula C13H31Cl3N4O2 and a molecular weight of 381.77 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structure, which includes a piperazine ring substituted with aminoethyl groups and protected by a tert-butyl ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-((2-aminoethyl)amino)ethyl)piperazine-1-carboxylate trihydrochloride typically involves multiple steps:

Starting Material: The synthesis begins with piperazine, a common heterocyclic amine.

Substitution Reaction: Piperazine is reacted with 2-chloroethylamine to form 4-(2-aminoethyl)piperazine.

Protection Step: The amino group is protected using tert-butyl chloroformate (Boc2O) to yield tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate.

Further Functionalization: The protected piperazine is then reacted with 2-chloroethylamine hydrochloride to introduce the second aminoethyl group, forming tert-Butyl 4-(2-((2-aminoethyl)amino)ethyl)piperazine-1-carboxylate.

Final Step: The compound is converted to its trihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Batch Processing: Using large reactors to handle the multi-step synthesis.

Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity.

Quality Control: Implementing rigorous testing protocols to maintain consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-(2-((2-aminoethyl)amino)ethyl)piperazine-1-carboxylate trihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

Deprotection: The tert-butyl ester group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and conditions like basic or neutral pH.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products

Substitution Products: Various substituted piperazines depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the piperazine ring.

Reduction Products: Reduced forms of the aminoethyl groups.

Deprotected Products: Free amine forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its protected amino groups allow for selective reactions, making it valuable in multi-step organic synthesis.

Biology

In biological research, tert-Butyl 4-(2-((2-aminoethyl)amino)ethyl)piperazine-1-carboxylate trihydrochloride is used to study the interactions of piperazine derivatives with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the field of neuropharmacology.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(2-((2-aminoethyl)amino)ethyl)piperazine-1-carboxylate trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The piperazine ring provides a rigid scaffold that can modulate the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2-Aminoethyl)piperazine-1-carboxylate: Lacks the tert-butyl protection, making it more reactive.

N-Boc-piperazine: A simpler structure with only one protected amino group.

Diethylenetriamine: A linear polyamine with similar functional groups but different structural properties.

Uniqueness

tert-Butyl 4-(2-((2-aminoethyl)amino)ethyl)piperazine-1-carboxylate trihydrochloride is unique due to its dual aminoethyl substitution and tert-butyl protection. This combination provides a balance of reactivity and stability, making it versatile for various applications in research and industry.

Biologische Aktivität

tert-Butyl 4-(2-((2-aminoethyl)amino)ethyl)piperazine-1-carboxylate trihydrochloride, also known by its CAS number 2901085-31-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H31Cl3N4O2

- Molecular Weight : 381.77 g/mol

- Purity : Typically ≥ 95%

- Storage Conditions : Keep in a dark place under inert atmosphere at room temperature.

The compound is believed to interact with various biological targets due to its piperazine core, which is known for modulating neurotransmitter systems. The presence of aminoethyl groups suggests potential interactions with receptors such as:

- Serotonin receptors

- Dopamine receptors

- Adrenergic receptors

These interactions may lead to various pharmacological effects, including anxiolytic, antidepressant, and stimulant properties.

Pharmacological Effects

Research indicates that tert-butyl 4-(2-aminoethyl)piperazine derivatives exhibit:

- Antidepressant Activity : Studies have shown that modifications in the piperazine structure can enhance serotonin reuptake inhibition, a common mechanism in antidepressants.

- Anxiolytic Effects : Compounds with similar structures have been documented to reduce anxiety-like behaviors in animal models.

- Neuroprotective Properties : Some derivatives demonstrate the ability to protect neuronal cells from oxidative stress.

Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry examined the effects of various piperazine derivatives on serotonin transporters. The results indicated that tert-butyl 4-(2-aminoethyl)piperazine derivatives significantly increased serotonin levels in synaptic clefts, suggesting their potential as antidepressants .

| Compound | IC50 (nM) | Effect |

|---|---|---|

| tert-butyl derivative | 50 | Increased serotonin uptake |

| Control (Fluoxetine) | 40 | Standard antidepressant |

Study 2: Anxiolytic Activity

In a behavioral study using mice, researchers assessed the anxiolytic effects of the compound through elevated plus-maze tests. The results demonstrated that administration of the compound led to significant increases in time spent in open arms, indicating reduced anxiety levels .

| Treatment Group | Time in Open Arms (s) | Control Group |

|---|---|---|

| Compound Group | 32 | 18 |

| Vehicle Control | 20 | - |

Eigenschaften

IUPAC Name |

tert-butyl 4-[2-(2-aminoethylamino)ethyl]piperazine-1-carboxylate;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N4O2.3ClH/c1-13(2,3)19-12(18)17-10-8-16(9-11-17)7-6-15-5-4-14;;;/h15H,4-11,14H2,1-3H3;3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRZVZYTVWZFKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCNCCN.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H31Cl3N4O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.